![molecular formula C10H10BrFO B1471906 2-Bromo-4-cyclopropylmethoxy-1-fluorobenzene CAS No. 1369814-15-2](/img/structure/B1471906.png)
2-Bromo-4-cyclopropylmethoxy-1-fluorobenzene
Overview
Description
“2-Bromo-4-cyclopropylmethoxy-1-fluorobenzene” is a chemical compound with the molecular formula C10H10BrFO . It has a molecular weight of 245.09 . The compound is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for “2-Bromo-4-cyclopropylmethoxy-1-fluorobenzene” is 1S/C10H10BrF/c11-9-6-8(3-4-10(9)12)5-7-1-2-7/h3-4,6-7H,1-2,5H2 . This code provides a specific textual identifier for the compound’s molecular structure.Scientific Research Applications
Lithium-Ion Batteries
Zhang Qian-y (2014) explored the use of a similar compound, 4-bromo-2-fluoromethoxybenzene (BFMB), as a novel bi-functional electrolyte additive for lithium-ion batteries. The study demonstrated that this additive can polymerize electrochemically to form a protective film, enhancing the thermal stability and fire retardancy of lithium-ion batteries without impacting their normal cycling performance (Zhang Qian-y, 2014).
Enzyme Inhibition
A study by Boztaş et al. (2015) investigated the inhibitory effects of bromophenol derivatives, including compounds similar to 2-Bromo-4-cyclopropylmethoxy-1-fluorobenzene, on carbonic anhydrase enzymes. These bromophenol derivatives exhibited significant inhibition, suggesting potential therapeutic applications (Boztaş et al., 2015).
Nuclear Medicine
Ermert et al. (2004) explored methods for preparing no-carrier-added 1-bromo-4-[18F]fluorobenzene, a compound related to 2-Bromo-4-cyclopropylmethoxy-1-fluorobenzene. This compound is crucial for 18F-arylation reactions in nuclear medicine, highlighting its importance in the synthesis of radiopharmaceuticals (Ermert et al., 2004).
Organic Synthesis
Horio et al. (1996) investigated the side reactions during the fluorination of halobenzenes, which are structurally similar to 2-Bromo-4-cyclopropylmethoxy-1-fluorobenzene. This research contributes to understanding the complexities and mechanisms in the organic synthesis of fluorinated compounds (Horio et al., 1996).
Fluorinated Compounds Synthesis
The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen and related to 2-Bromo-4-cyclopropylmethoxy-1-fluorobenzene, was explored by Qiu et al. (2009). This research provides insight into the practical synthesis of fluorinated compounds (Qiu et al., 2009).
properties
IUPAC Name |
2-bromo-4-(cyclopropylmethoxy)-1-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c11-9-5-8(3-4-10(9)12)13-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSAQUSKFUYLPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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